

# 2-(Methoxymethyl)piperidine chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-(Methoxymethyl)piperidine

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## An In-depth Technical Guide to 2-(Methoxymethyl)piperidine

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for **2-(Methoxymethyl)piperidine**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Nomenclature

IUPAC Name: **2-(methoxymethyl)piperidine**<sup>[1]</sup>

Synonyms: 2-Methoxymethyl-piperidine, (2R)-**2-(methoxymethyl)piperidine**<sup>[1]</sup>

CAS Number: 104678-13-9<sup>[1]</sup>

Molecular Formula: C<sub>7</sub>H<sub>15</sub>NO<sup>[1]</sup>

Molecular Weight: 129.20 g/mol <sup>[1]</sup>

The chemical structure of **2-(Methoxymethyl)piperidine** consists of a piperidine ring substituted at the 2-position with a methoxymethyl group.

Caption: Chemical structure of **2-(Methoxymethyl)piperidine**.

## Physicochemical Properties

The following table summarizes the computed physicochemical properties of **2-(Methoxymethyl)piperidine**. Experimental data for many of these properties are not readily available in the literature. For comparison, experimental data for the closely related analog, 2-methylpiperidine, are provided where available.

Property	2-(Methoxymethyl)piperidine (Computed)	2-Methylpiperidine (Experimental Analog Data)
Molecular Weight	129.20 g/mol [1]	99.17 g/mol
XLogP3-AA	0.6	1.1
Hydrogen Bond Donor Count	1	1
Hydrogen Bond Acceptor Count	2	1
Rotatable Bond Count	2	0
Exact Mass	129.115364102 u[1]	99.104800 u
Topological Polar Surface Area	21.3 Å²[1]	12 Å²
Boiling Point	Not Available	118-119 °C at 753 mmHg
Density	Not Available	0.844 g/mL at 25 °C
Refractive Index	Not Available	n <sub>20/D</sub> 1.445

## Proposed Synthesis

A feasible and widely used method for the synthesis of ethers like **2-(Methoxymethyl)piperidine** is the Williamson ether synthesis. This method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this proposed protocol, 2-(hydroxymethyl)piperidine is deprotonated and then reacted with a methylating agent.

# Proposed Experimental Protocol: Williamson Ether Synthesis

## Materials:

- 2-(Hydroxymethyl)piperidine
- Sodium hydride (NaH)
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Rotary evaporator
- Standard glassware for organic synthesis

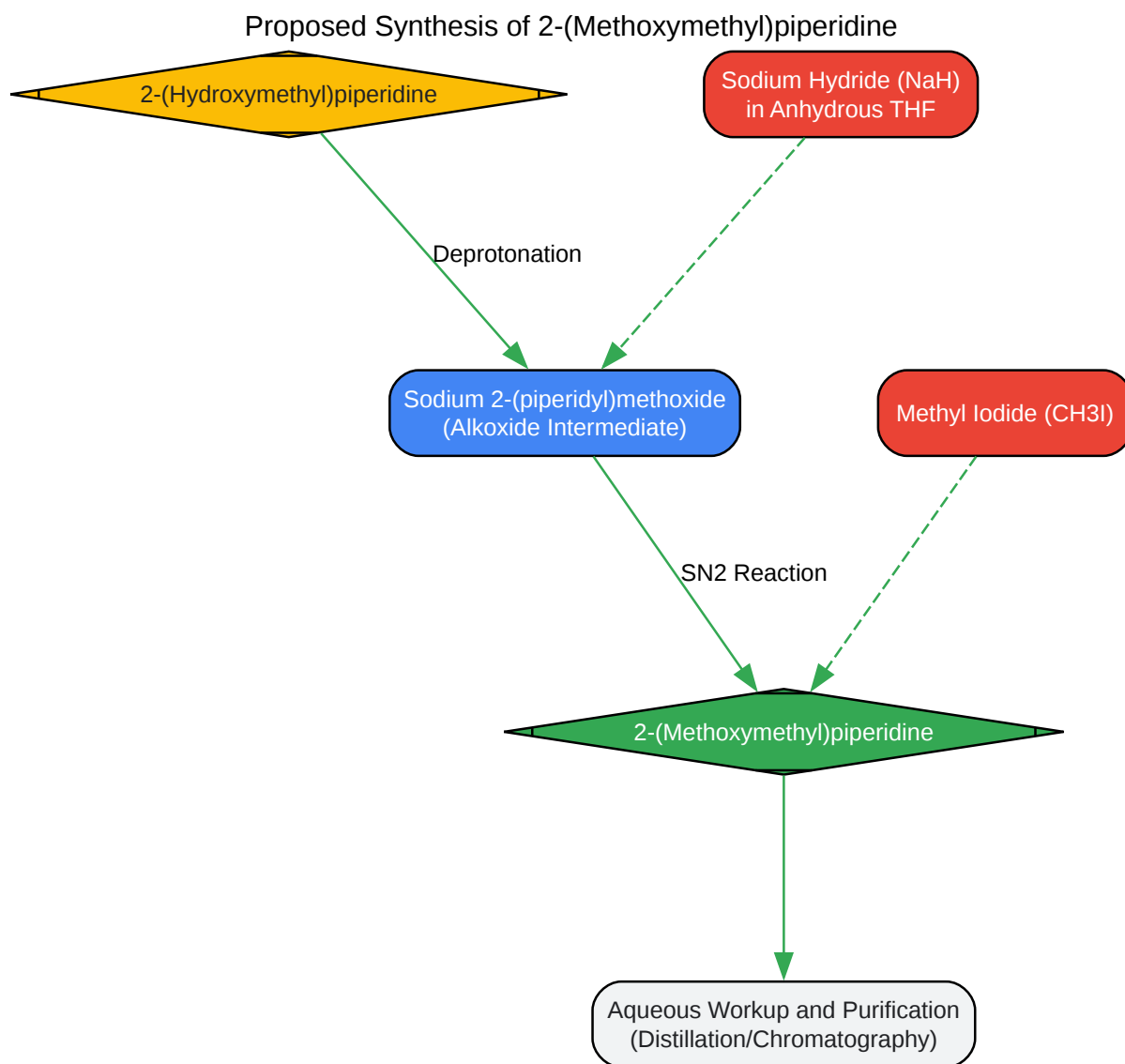
## Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) suspended in anhydrous THF.
- **Formation of the Alkoxide:** Dissolve 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

- Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure **2-(methoxymethyl)piperidine**.

## Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **2-(Methoxymethyl)piperidine**.



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Caption: Proposed Williamson ether synthesis workflow.

## Spectroscopic Data

Experimental spectroscopic data for **2-(Methoxymethyl)piperidine** is not readily available in the public domain. For reference, the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for the analogous

compound, 2-methylpiperidine, in  $\text{CDCl}_3$  are provided below. The chemical shifts for **2-(Methoxymethyl)piperidine** are expected to be different, particularly for the carbons and protons at and near the 2-position of the piperidine ring and the methoxymethyl substituent.

$^1\text{H}$  NMR of 2-Methylpiperidine (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  3.00 (br d,  $J = 12.7$  Hz, 1H), 2.67 – 2.51 (br m, 2H), 1.83 – 1.74 (br m, 1H), 1.70 – 1.55 (m, 2H), 1.44 – 1.27 (m, 2H), 1.12 – 0.99 (m, 1H, overlapped), 1.05 (d,  $J = 6.3$  Hz, 3H, overlapped).[2]

$^{13}\text{C}$  NMR of 2-Methylpiperidine (101 MHz,  $\text{CDCl}_3$ ):  $\delta$  52.03, 46.16, 33.84, 25.24, 24.07, 21.77. [2]

## Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the involvement of **2-(Methoxymethyl)piperidine** in specific biological signaling pathways or its pharmacological applications. The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals, suggesting that derivatives such as this could be of interest in drug discovery programs.[3]

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## References

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